2-amino-3-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-4H,5H-pyrano[3,2-c]chromen-5-one
Overview
Description
2-amino-3-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-4H,5H-pyrano[3,2-c]chromen-5-one is a useful research compound. Its molecular formula is C25H15ClN2O3S and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.0491912 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, emphasizing the importance of their structural characterization for further applications. For instance, a study detailed the crystal structure of a similar pyran derivative, showcasing its antimicrobial activity and providing insights into its docking studies for potential antimicrobial applications (Rawda M. Okasha et al., 2022). Another research emphasized the eco-friendly synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, highlighting the importance of green chemistry in the development of pharmaceutically interesting compounds (G. Brahmachari & B. Banerjee, 2014).
Antimicrobial and Anticancer Evaluation
Several studies have explored the antimicrobial and anticancer potentials of these compounds. A novel synthesis approach led to heterocyclic systems linked to furo[3,2-g]chromene, which were evaluated for their antimicrobial and anticancer activities, demonstrating variable inhibitory effects (M. Ibrahim et al., 2022). Another investigation focused on the docking studies of synthesized chromeno[4,3-b]pyridine derivatives for breast cancer, indicating the potential for high activity toward breast cancer cell lines (Ghada E. Abd El Ghani et al., 2022).
Green Chemistry and Environmental Applications
The emphasis on green chemistry is evident in the synthesis of these compounds. For example, a green synthesis approach was utilized for the production of 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives, underlining the efficiency and environmental sustainability of the synthesis process (Maryam Abbasi Eshlaghi et al., 2014).
Computational Studies and Molecular Docking
Computational studies and molecular docking play a crucial role in understanding the interaction mechanisms and potential biological activities of these compounds. Studies have been conducted to evaluate the docking and binding energies of these compounds, providing valuable insights for future drug design and development efforts (S. A. Halim & M. Ibrahim, 2022).
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-4H-pyrano[3,2-c]chromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O3S/c26-14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)30-25(20)29)31-23(27)21(19)24-28-16-6-2-4-8-18(16)32-24/h1-12,19H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGFQGNGBGUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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